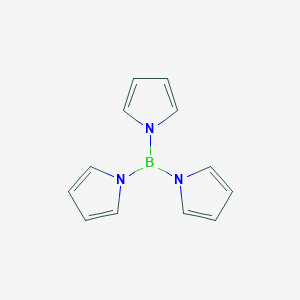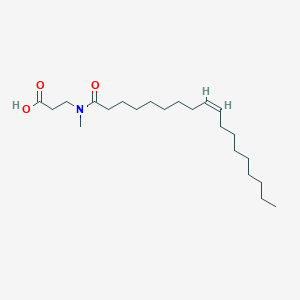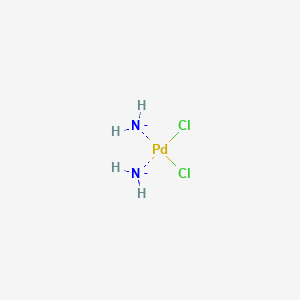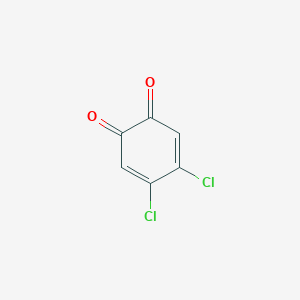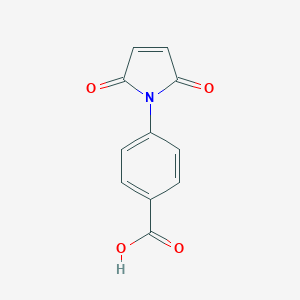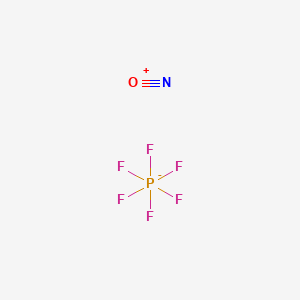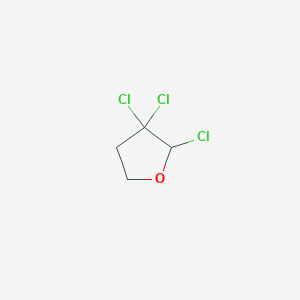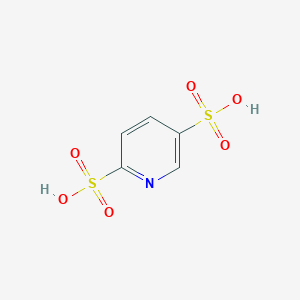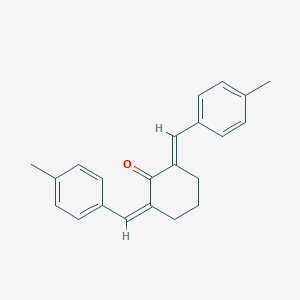
2,6-Bis(p-methylbenzylidene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(p-methylbenzylidene)cyclohexan-1-one, also known as musk ketone, is a synthetic fragrance compound that has been widely used in the perfume and cosmetic industry. Its unique odor profile has made it a popular ingredient in many fragrances, but it also has several scientific research applications.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone is not fully understood, but it is believed to interact with the olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. It has also been shown to interact with estrogen receptors, which may explain its potential use in cancer therapy.
Biochemical and Physiological Effects:
Musk ketone has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as antioxidant activity. It has also been shown to affect the expression of several genes involved in lipid metabolism and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Musk ketone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a unique odor profile that can be used as a marker for environmental pollution and biomonitoring. However, 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone also has several limitations for lab experiments. It is a synthetic fragrance compound that may not accurately represent natural odor profiles, and it may have potential side effects on human health.
Direcciones Futuras
There are several future directions for research on 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone. One area of research is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Another area of research is its potential use as a biomarker for environmental pollution and biomonitoring. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone and its potential effects on human health.
Métodos De Síntesis
Musk ketone can be synthesized through a variety of methods, including Friedel-Crafts acylation, Claisen-Schmidt condensation, and Knoevenagel condensation. The most common method for synthesizing 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone is the Claisen-Schmidt condensation, which involves the reaction of acetone and p-methylbenzaldehyde in the presence of a base catalyst. This reaction produces 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Musk ketone has been widely used in scientific research due to its unique chemical properties. It has been used as a standard reference material for gas chromatography-mass spectrometry (GC-MS) analysis, as well as a marker for environmental pollution and biomonitoring. Musk ketone has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
18989-35-0 |
|---|---|
Nombre del producto |
2,6-Bis(p-methylbenzylidene)cyclohexan-1-one |
Fórmula molecular |
C22H22O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3 |
Clave InChI |
CETXDHNPPYXEOF-TVGQLCNQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)C)/C2=O |
SMILES |
CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |
SMILES canónico |
CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |
Otros números CAS |
18989-35-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





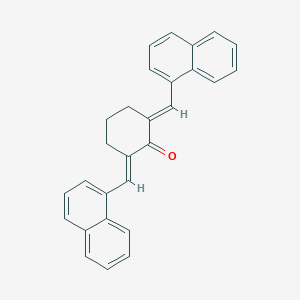
![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)
